{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine
Description
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is a fluorinated arylalkylamine featuring a thiophene ring at the 4-position of the phenyl group and a methyl-substituted amine at the benzylic position. The compound’s structure combines aromatic fluorination (enhancing metabolic stability and binding affinity) with a thiophene moiety (contributing to π-π interactions in biological targets) .
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(3-fluoro-4-thiophen-3-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H12FNS/c1-14-7-9-2-3-11(12(13)6-9)10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
WJWWDKHEVOPXPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C2=CSC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated or de-thiophenated products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Observations:
- Fluorine Position : The 3-fluoro substitution in the target compound vs. 2-fluoro in may influence electronic effects and target binding.
- Amine Group: Methylamine in the target compound vs.
- Heterocyclic Moieties: Thiophene (target compound) vs. morpholine-oxazolidinone () alters polarity and hydrogen-bonding capacity.
Antibacterial Activity
- The oxazolidinone-morpholine analog () is a Linezolid impurity with confirmed antimycobacterial activity, highlighting the role of fluorine and heterocycles in enhancing target affinity.
- Thiophene-containing imidazopyridines (e.g., ) demonstrate antibacterial efficacy, suggesting the thiophene moiety in the target compound may confer similar properties.
Kinase Inhibition
Carcinogenicity Trends (Historical Context)
- (1949) associates methyl-substituted aminoazo dyes with carcinogenicity inversely correlated with bound dye levels in liver tissues.
Biological Activity
Introduction
The compound {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine , with a molecular formula of C12H12FNS and a molecular weight of 221.30 g/mol, is an organic molecule characterized by its unique structural features, including a fluorinated phenyl ring, a thiophene moiety, and a methylamine functional group. These structural characteristics suggest potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration enhances its reactivity and interaction with biological targets. The presence of fluorine can improve metabolic stability and bioavailability, which are crucial for pharmacological efficacy.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNS |
| Molecular Weight | 221.30 g/mol |
| Fluorine Substitution | Yes |
| Thiophene Moiety | Yes |
Biological Activity Overview
Preliminary studies indicate that compounds similar to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine may exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
- Antibacterial and Antiparasitic Properties : Related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Plasmodium falciparum.
Case Studies on Biological Activity
-
Anticancer Studies
- Recent research has highlighted the anticancer effects of compounds structurally related to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine . For instance, derivatives tested against human colorectal cancer (CRC) cells showed significant cytotoxicity with IC50 values ranging from 7.1 to 11.9 μM . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.
-
Antibacterial Activity
- A study exploring the antibacterial properties of phenylaminonaphthoquinones indicated that certain derivatives exhibited MIC values between 3.2 and 5.7 μg/mL against S. aureus, outperforming standard antibiotics . This suggests that similar compounds could possess effective antibacterial properties.
-
Antiparasitic Activity
- Compounds analogous to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine have shown promising results against Plasmodium falciparum, with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine . This highlights the potential for developing new antimalarial agents based on this structural framework.
While the precise mechanisms underlying the biological activities of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine remain to be fully elucidated, several hypotheses suggest that these compounds may act through:
- Induction of Oxidative Stress : Similar compounds have been shown to disrupt cellular membranes, leading to increased oxidative stress and cell death.
- Inhibition of Key Enzymes : For instance, interactions with dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapy, have been noted in related studies .
Comparative Analysis
The following table compares {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine with structurally similar compounds regarding their unique aspects and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Lacks thiophene; contains trifluoromethyl group | Less reactive due to lack of heteroaromatic character |
| 3-Fluoro-4-methylbenzylamine | Contains a methyl group instead of thiophene | Different electronic properties affecting reactivity |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | Positional isomer with similar reactivity | Different steric effects due to position of substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
